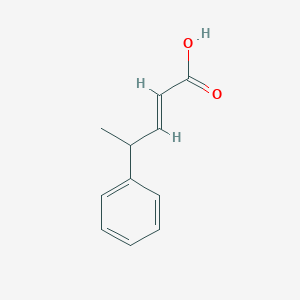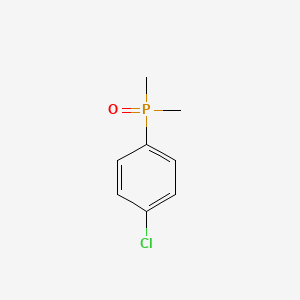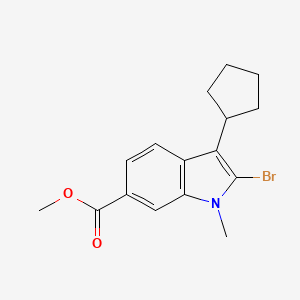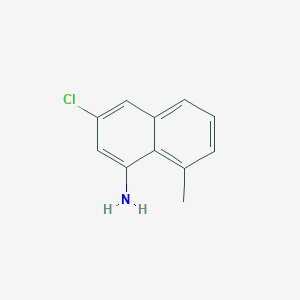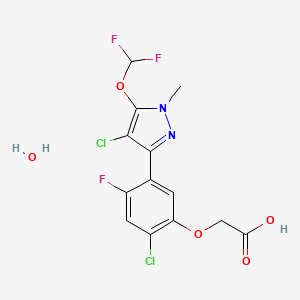
2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate is a synthetic compound known for its applications in various scientific fields. It is a derivative of pyraflufen-ethyl, a herbicide used to control broadleaf weeds. The compound’s unique structure and properties make it a subject of interest in chemical, biological, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate involves multiple steps, starting with the preparation of the pyrazole ring. The process typically includes:
Formation of the pyrazole ring: This step involves the reaction of appropriate precursors under controlled conditions to form the pyrazole ring.
Introduction of chloro and difluoromethoxy groups: These groups are introduced through substitution reactions using suitable reagents.
Attachment of the phenoxyacetic acid moiety: The final step involves the coupling of the pyrazole derivative with phenoxyacetic acid under specific conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving automated systems and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can modify the functional groups, leading to different derivatives.
Substitution: The chloro and fluorine atoms can be substituted with other groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents such as sodium methoxide and potassium tert-butoxide are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate has diverse applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the determination of herbicide content in various samples.
Biology: Studied for its effects on plant physiology and its potential use in controlling weed growth.
Medicine: Investigated for its potential therapeutic properties and interactions with biological targets.
Industry: Utilized in the formulation of herbicides and other agrochemical products.
Mechanism of Action
The compound exerts its effects by inhibiting the enzyme protoporphyrinogen oxidase (Protox), which is crucial in the biosynthesis of chlorophyll. This inhibition leads to the accumulation of protoporphyrin IX, causing oxidative damage and cell death in target organisms. The molecular targets and pathways involved include the disruption of cellular membranes and interference with photosynthesis.
Comparison with Similar Compounds
Similar Compounds
Pyraflufen-ethyl: The parent compound, known for its herbicidal properties.
Carfentrazone-ethyl: Another herbicide with a similar mode of action.
Imazaquin: A herbicide used for controlling broadleaf weeds and grasses.
Uniqueness
2-Chloro-5-(4-chloro-5-difluoromethoxy-1-methylpyrazol-3-yl)-4-fluorophenoxyacetic acid monohydrate is unique due to its specific chemical structure, which imparts distinct properties and applications. Its combination of chloro, fluoro, and difluoromethoxy groups enhances its effectiveness and selectivity as a herbicide.
Properties
Molecular Formula |
C13H11Cl2F3N2O5 |
|---|---|
Molecular Weight |
403.13 g/mol |
IUPAC Name |
2-[2-chloro-5-[4-chloro-5-(difluoromethoxy)-1-methylpyrazol-3-yl]-4-fluorophenoxy]acetic acid;hydrate |
InChI |
InChI=1S/C13H9Cl2F3N2O4.H2O/c1-20-12(24-13(17)18)10(15)11(19-20)5-2-8(23-4-9(21)22)6(14)3-7(5)16;/h2-3,13H,4H2,1H3,(H,21,22);1H2 |
InChI Key |
JQVSWVBOQOHUDO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)C2=CC(=C(C=C2F)Cl)OCC(=O)O)Cl)OC(F)F.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-[(6-Butoxy-naphthalen-2-yl)-dimethyl-silanyl]-phenyl}-methanol](/img/structure/B12837759.png)
![(2s)-2-(4-{2-[1,3-Benzoxazol-2-Yl(Heptyl)amino]ethyl}phenoxy)-2-Methylbutanoic Acid](/img/structure/B12837767.png)
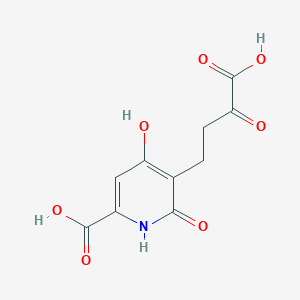
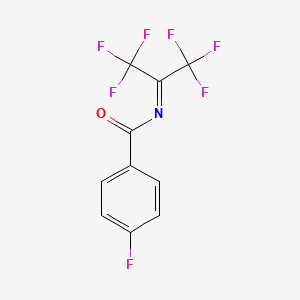

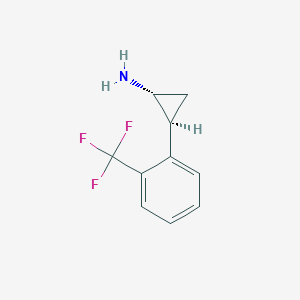

![(1Z)-N-[2-(Bromomethyl)-4-methoxyphenyl]-2,2,3,3,4,4,4-heptafluorobutanimidoyl chloride](/img/structure/B12837803.png)
![6-Iodo-2-(trifluoromethyl)imidazo[1,2-b]pyridazine](/img/structure/B12837810.png)
